3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
Description
3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic compound featuring a quinolinone core substituted with a 4-methoxyphenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The methoxy group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through π-π stacking or hydrogen bonding . The compound has been explored for diverse therapeutic applications, including central nervous system (CNS) disorders and anticancer agents, due to its structural versatility .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZAKZDYWSXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the desired quinolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolinone compounds.
Scientific Research Applications
The compound 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one, also known as 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-3-methyl-2(1h)-quinolinone, is a heterocyclic compound belonging to the quinolinone family. It features a quinolinone core with methoxyphenylmethyl and methyl group attachments. This structure has drawn interest for its potential biological and chemical properties.
CAS Number and Molecular Information
- CAS Number: 792122-85-1
- Molecular Formula: C₁₈H₁₉NO₂
- Molecular Weight: 281.3 g/mol
- IUPAC Name: 1-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2-one
Anticancer Properties
Derivatives of 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one exhibit anticancer properties. In vitro assays have shown the compound can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells.
IC50 Values for Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 5.2 |
| Miapaca-2 | 6.8 |
| BxPC-3 | 7.5 |
The biological activity is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation: Disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis: Promotes programmed cell death through upregulation of pro-apoptotic factors.
- Anti-inflammatory Effects: Exhibits anti-inflammatory properties by inhibiting pathways related to inflammation and tumor progression.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following sections compare 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one with structurally analogous derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.
Structural Modifications and Substituent Effects
Substituents on the quinolinone core significantly alter electronic properties, solubility, and bioactivity. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase resonance stabilization, while electron-withdrawing groups (e.g., chloro, sulfonyl) enhance electrophilicity .
- Steric bulk from substituents like 3-methylbutenyl (in peniprequinolone) or sulfonyl groups (in 5h) can hinder enzymatic degradation, improving pharmacokinetics .
Comparison of Yields :
- Compound 19 (8-fluoro-6-nitro derivative) achieved a 44.8% yield via nucleophilic displacement , whereas palladium-catalyzed methods (e.g., ) often exceed 70% .
Contradictory Findings :
- Ring-opened derivatives () showed diminished 5-HT1A affinity compared to rigid dihydroquinolinones, highlighting the importance of conformational restraint .
- In contrast, peniprequinolone () retained bioactivity despite structural flexibility, likely due to stereoelectronic effects from its hydroxyl and methoxy groups .
Physicochemical Properties
Melting points and solubility vary with substituent polarity:
Biological Activity
3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research and neuropharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of methoxy-substituted anilines with appropriate carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aniline + Carbonyl compound | Acidic medium, reflux | 60-80 |
| 2 | Cyclization agent | Heat, solvent-free | 50-70 |
| 3 | Purification (e.g., recrystallization) | Solvent evaporation | Variable |
Anticancer Activity
Numerous studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) cells.
Case Study: Antiproliferative Effects
In a study analyzing the antiproliferative effects of different derivatives, it was found that compounds with a methoxy group at the para position of the phenyl ring significantly enhanced activity compared to their unsubstituted counterparts. Specifically, the lead compound exhibited up to 90% inhibition at a concentration of 25 μM across several cell lines .
The mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer cell growth. Notably, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This leads to increased DNA damage and subsequent apoptosis in cancer cells .
Neuropharmacological Activity
Beyond its anticancer properties, this compound also shows promise as a modulator of dopamine receptors. Research has indicated that certain derivatives exhibit high affinity for dopamine D2 receptors, which are implicated in various neurological disorders.
Table 2: Dopamine Receptor Affinity
| Compound | D2 Receptor Affinity (Ki) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Low nanomolar range | High micromolar range |
| Derivative A | Subnanomolar range | Low micromolar range |
| Derivative B | Nanomolar range | High micromolar range |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring significantly affect biological activity. For example:
- Para-substitution with methoxy groups enhances anticancer activity.
- Ortho-substitution tends to reduce receptor affinity for dopamine receptors.
These insights guide further modifications aimed at optimizing efficacy and reducing toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one, and what reagents/conditions are critical for optimizing yields?
- The compound can be synthesized via multi-step protocols involving cyclization, alkylation, or reduction. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one are reduced using hydrogen gas with palladium-carbon catalysis, followed by coupling with thiophene-2-carboximidamide under mild ethanol conditions . Key reagents include LiAlH₄ for selective reductions and K₂CO₃ in DMF for alkylation reactions. Optimizing solvent polarity (e.g., THF vs. ethanol) and reaction time (24–48 hours) improves yields .
Q. How does the substitution pattern of the quinolinone core influence reactivity in oxidation or reduction reactions?
- The 4-methoxyphenyl group at position 3 enhances electron density, making the carbonyl group at position 2 less electrophilic. This reduces susceptibility to nucleophilic attacks but allows selective reduction of the carbonyl using NaBH₄ or LiAlH₄ to form diols or alcohols . Oxidation with KMnO₄ or CrO₃ targets the dihydroquinoline ring, forming quinoline-2,3-dione derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., aromatic proton shifts at δ 7.1–8.1 ppm). HRMS (ESI) validates molecular weight, while HPLC (>95% purity) ensures synthetic reliability. IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and hydroxyl groups post-reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of selective neuronal nitric oxide synthase (nNOS) inhibitors based on this scaffold?
- Introducing electron-withdrawing groups (e.g., fluoro at position 8) or bulky substituents (e.g., piperidin-4-yl) enhances nNOS selectivity over eNOS/iNOS. For example, compound (S)-35 achieved 1000-fold selectivity by combining a thiophene-2-carboximidamide group and chiral side-chain modifications . SAR relies on enzymatic assays (radioactive NO detection in Sf9 cells) and molecular docking to identify key hydrophobic interactions .
Q. What strategies resolve low-yield challenges in synthesizing 1,2,3,4-tetrahydroquinoline derivatives from dihydroquinolinone precursors?
- Low yields in reductive amination (e.g., 30–45%) are addressed by:
- Switching from LiAlH₄ (harsh) to BH₃·THF (milder, functional group tolerance) .
- Using chiral chromatography (SFC) to separate enantiomers post-synthesis .
- Optimizing solvent (e.g., THF vs. CHCl₃) and temperature (rt vs. reflux) .
Q. How do conflicting bioactivity data arise in different assay models, and how can they be reconciled?
- Discrepancies in IC₅₀ values (e.g., in vitro vs. in vivo pain models) often stem from bioavailability differences. For instance, oral administration of (S)-35 in rats showed efficacy despite moderate in vitro permeability. Adjusting logP (via O-methylation) or adding polar groups (e.g., -OH) improves solubility without compromising target binding .
Q. What novel catalytic methods enable sustainable synthesis of dihydroquinolinone derivatives?
- Iron photoredox catalysis generates carbamoyl radicals from oxamic acids, enabling tandem cyclization/aromatization to form 3,4-dihydroquinolin-2(1H)-ones under visible light .
- Palladium-mediated carbonylative cyclization with perfluoroalkyl iodides introduces trifluoromethyl groups, enhancing metabolic stability .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nitro Reduction | H₂, Pd/C, ethanol, 48h | 72.9 | |
| 2 | Alkylation | K₂CO₃, DMF, 80°C | 60–73 | |
| 3 | Reductive Amination | LiAlH₄, THF, rt | 43–65 |
Table 2: Bioactivity Data for Select Derivatives
| Compound | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| (S)-35 | 2.1 | 2100 | 1000 |
| 70 | 8.5 | 950 | 112 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
